2,2-Diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile
Description
Properties
IUPAC Name |
2,2-diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c1-9(19)15(10(2)20)13(14(15,7-17)8-18)11-3-5-12(16)6-4-11/h3-6,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYABFBTGGSNRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(C(C1(C#N)C#N)C2=CC=C(C=C2)F)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile involves multiple stepsThe reaction conditions typically involve the use of strong bases and catalysts to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Cycloaddition Reactions
The cyclopropane core participates in (4+3)-cycloaddition reactions with conjugated dienes or electron-deficient systems like diphenylisobenzofuran (DPIBF). These reactions exploit the ring strain of cyclopropanes to form seven-membered rings .
| Reaction Type | Key Features |
|---|---|
| (4+3)-Cycloaddition | - Involves DPIBF or anthracene derivatives - Forms diastereomeric adducts - Facilitated by Lewis acids (e.g., Bi(OTf)₃) |
| Mechanism | Stepwise pathway with intermediate formation |
| Example Product | Seven-membered ring fused to cyclopropane |
Functional Group Transformations
While not explicitly detailed in the provided sources, cyclopropane-1,1-dicarbonitriles are chemically versatile. Potential transformations include:
-
Hydrolysis of nitriles to carboxylic acids under basic or acidic conditions.
-
Elimination reactions (if acetyl groups are present) to form alkenes, though specific conditions for this compound are not cited here.
Comparative Analysis with Related Compounds
| Compound | Structural Features | Key Differences |
|---|---|---|
| 2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile | Nitro group instead of fluorine | Enhanced reactivity due to nitro group |
| 3-(4-fluorophenyl)-2-acetylcyclopropane-1-carbonitrile | Lacks dicarbonitrile functionality | Simplified structure with limited reactivity |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing cyclopropane moieties, including 2,2-Diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile, may exhibit significant anticancer properties. The incorporation of fluorine into cyclopropane structures can enhance the selectivity and potency of these compounds against various cancer cell lines.
Case Study:
A study focused on the synthesis of fluorocyclopropane derivatives demonstrated improved in vitro profiles compared to non-fluorinated counterparts. The fluorine substituent was shown to influence the hydrolysis rates of ester groups, leading to more effective drug candidates for targeting c-Met and VEGFR-2 kinases, which are crucial in cancer progression .
Lead Optimization in Drug Discovery
The unique structural characteristics of this compound allow it to serve as a bioisosteric replacement in drug design. Its ability to mimic larger functional groups while maintaining favorable interactions with biological targets makes it a valuable candidate for lead optimization.
Research Insights:
The use of cyclopropane derivatives has been linked to enhanced binding affinities in various kinase inhibitors. For instance, modifications involving the cyclopropane ring have been associated with improved selectivity and reduced off-target effects in drug candidates .
Synthesis of Complex Molecules
The compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Carbene Addition Reactions : These reactions can lead to the formation of diverse products that are useful in pharmaceutical applications.
- Amide Coupling Reactions : The ability to form amides expands its utility in synthesizing biologically active compounds.
Synthetic Pathways:
A notable synthetic route involves the use of diethyl 2-fluorocyclopropane-1,1-dicarboxylate as a precursor, which can be transformed into more complex structures through selective hydrolysis and coupling reactions .
Mechanism of Action
The mechanism of action of 2,2-Diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclopropane Derivatives
This section compares 2,2-Diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile with analogs differing in substituents, focusing on structural, synthetic, and reactivity profiles.
Structural Comparisons
Table 1: Crystallographic Data for Selected Cyclopropane Derivatives
Key Observations:
- Substituent Effects on Crystal Packing: The 4-fluorophenyl derivative (C18H11FN2O) exhibits a larger unit cell volume (2886 ų) compared to the 4-methoxyphenyl analog (3213 ų), likely due to steric and electronic differences. The methoxy group’s bulkiness may influence packing efficiency .
- Bond Length Variations: The C8–C9 bond in the 4-fluorophenyl derivative (1.479 Å) is slightly shorter than in the 4-methoxyphenyl analog (1.484 Å), suggesting increased ring strain due to the electron-withdrawing fluorine substituent .
Reactivity in Annulation Reactions
Table 3: Reactivity of Cyclopropane-1,1-dicarbonitriles in DBU-Mediated [4 + 2] Annulations
Key Observations:
- This suggests that steric or electronic effects from substituents (e.g., acetyl vs. benzoyl) may hinder reactivity .
- Dimerization Competing Pathways: Under certain conditions (e.g., DMF solvent), cyclopropane-1,1-dicarbonitriles undergo [3 + 3] dimerization instead of annulation, highlighting the delicate balance between reaction pathways .
Biological Activity
2,2-Diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C15H11F2N3O2
- Molecular Weight : 295.27 g/mol
The presence of the fluorophenyl group and the dicarbonitrile moiety suggests potential interactions with biological targets, particularly in inflammatory pathways and microbial infections.
The biological activity of this compound primarily involves:
- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory responses. It appears to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting its potential as an antibiotic agent.
Anti-inflammatory Studies
A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of similar compounds. In vitro assays demonstrated that derivatives of cyclopropane dicarbonitriles significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures. This suggests that this compound could have similar effects due to structural similarities .
| Study | Model | Result |
|---|---|---|
| Journal of Medicinal Chemistry | Macrophage cultures | Reduced TNF-alpha and IL-6 production |
| Pharmacology Reports | Rat model | Decreased paw edema in inflammatory response |
Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of related compounds against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
Case Study 1: Inflammatory Disease Model
In a controlled study involving a rat model of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain scores compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
Case Study 2: Antibacterial Efficacy
A clinical trial evaluated the effectiveness of the compound as an adjunct therapy for skin infections caused by resistant bacterial strains. Patients receiving treatment with the compound showed faster resolution of infection symptoms compared to those receiving standard care alone .
Q & A
Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data should be collected using an Agilent Eos Gemini diffractometer with Cu-Kα radiation. Data processing involves multi-scan absorption corrections (CrysAlis PRO) and refinement using SHELXL. Atomic coordinates and displacement parameters are refined against with full-matrix least-squares methods. Hydrogen atoms are placed in calculated positions using a riding model. SHELX programs are preferred for their robustness in handling high-resolution or twinned data .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and functional groups of this compound?
- Methodological Answer :
- NMR : - and -NMR to confirm cyclopropane ring geometry and substituent integration (e.g., acetyl, fluorophenyl).
- FT-IR : Peaks at ~2200 cm (C≡N stretching) and ~1700 cm (acetyl C=O).
- HPLC-MS : Reverse-phase C18 column with acetonitrile/water gradient to assess purity and molecular ion ([M+H]).
Advanced Research Questions
Q. How do electronic effects of the 4-fluorophenyl and dicarbonitrile groups influence the compound’s reactivity with nucleophiles like amines or thiols?
- Methodological Answer : The electron-withdrawing fluorophenyl and dicarbonitrile groups activate the cyclopropane ring toward nucleophilic ring-opening. Reactivity can be probed via:
- Kinetic Studies : Compare reaction rates with primary amines (e.g., aniline derivatives) under varying pH and solvent conditions.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example, cyclopropane-1,1-dicarbonitriles undergo ring-opening with anilines under milder conditions than esters due to enhanced electrophilicity .
Q. How can contradictory data in reaction outcomes (e.g., unexpected pyrrole formation instead of cycloadducts) be resolved?
- Methodological Answer : Contradictions may arise from competing reaction pathways. Strategies include:
- Mechanistic Probes : Isotopic labeling (e.g., -aniline) to track bond reorganization.
- In Situ Monitoring : React-IR or NMR to detect intermediates.
- Computational Modeling : Transition-state analysis (Gaussian, ORCA) to identify dominant pathways. For example, Fu and Yan observed pyrrole formation instead of (3+2)-cycloadducts due to imine-mediated dehydrogenation .
Q. What role do non-covalent interactions (e.g., hydrogen bonding, π-stacking) play in the crystal packing of this compound?
- Methodological Answer : SCXRD reveals O-H⋯N and C-H⋯F hydrogen bonds forming inversion dimers and sheets parallel to the bc plane. Use Mercury software to visualize packing diagrams and quantify interaction distances/angles. For instance, C-H⋯O bonds (2.50–2.70 Å) stabilize chain formation along the [001] direction .
Q. How can this compound serve as a precursor for biologically active derivatives, such as kinase inhibitors?
- Methodological Answer : The cyclopropane-1,1-dicarbonitrile scaffold is structurally analogous to kinase inhibitors like cabozantinib. Derivatives can be synthesized via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
